molecular formula C11H19NO2 B14224932 Butanamide, N-[(1S)-2-oxocycloheptyl]- CAS No. 821801-01-8

Butanamide, N-[(1S)-2-oxocycloheptyl]-

Cat. No.: B14224932
CAS No.: 821801-01-8
M. Wt: 197.27 g/mol
InChI Key: SCWVGSOLKATSDY-VIFPVBQESA-N
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Description

Butanamide, N-[(1S)-2-oxocycloheptyl]- is a chiral amide derivative characterized by a cycloheptyl ketone substituent attached to the nitrogen of a butanamide backbone. These include:

  • Core structure: A butanamide scaffold with an (S)-configured chiral center.
  • Substituents: A cycloheptyl group linked via an ethylamine spacer and additional functional groups (e.g., indole rings).
  • Synthesis: Prepared via coupling reactions using butyric anhydride and purified via silica gel chromatography (64.8% yield, m.p. 81.3–88.3°C) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[(1S)-2-oxocycloheptyl]- typically involves the reaction of butanoic acid with ammonia or an amine to form the amide bond. The cycloheptyl ring with the oxo substituent can be introduced through various synthetic routes, including cyclization reactions and oxidation processes. Specific reaction conditions such as temperature, pressure, and catalysts may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of Butanamide, N-[(1S)-2-oxocycloheptyl]- may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This can include continuous flow reactors, high-pressure reactors, and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-[(1S)-2-oxocycloheptyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing oxo group.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The amide group can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted amides or other nitrogen-containing compounds.

Scientific Research Applications

Butanamide, N-[(1S)-2-oxocycloheptyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways involving amides.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Butanamide, N-[(1S)-2-oxocycloheptyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues with Cycloalkyl Substituents

Compound Name Key Structural Features Synthesis Method Bioactivity/Application Reference
N-[(1S)-2-oxocycloheptyl]butanamide (S)-configured butanamide, cycloheptyl ketone Reaction with butyric anhydride, column chromatography Not explicitly reported (inferred bioactivity)
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (8) Cycloheptylpropyl chain, indole moiety GP1 protocol using CDI and THF, deprotection via GP2 Likely bioactive (indole-associated)
(S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45) Cyclooctylethyl chain, indole moiety Acetic acid/DMSO/HCl deprotection of carbamate intermediate Potential enzyme inhibition (α-amylase)

Key Observations :

  • Cycloalkyl Chain Length : Cycloheptyl vs. cyclooctyl substituents influence steric bulk and solubility. Cyclooctyl derivatives (e.g., S45) may exhibit altered binding kinetics compared to cycloheptyl analogues .
  • Indole Moieties: Compounds with indole rings (e.g., compound 8, S45) are associated with enzyme inhibition (e.g., α-amylase in ), suggesting enhanced bioactivity compared to non-indole variants .

Bioactive Butanamide Derivatives

Compound Name Key Structural Features Synthesis Method Bioactivity/Application Reference
N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl)butanamide Oxazetidinyl, indole, chloro substituents Cyclocondensation of Schiff bases with triethylamine/chloroacetyl chloride α-Amylase inhibition (comparable to standard)
Semagacestat (USAN) Benzazepine ring, hydroxy/methyl groups Multi-step peptide coupling Alzheimer’s treatment (γ-secretase inhibition)
Lopinavir Tetrahydro-pyrimidinyl, benzyl groups Complex peptide synthesis Antiretroviral (HIV protease inhibitor)

Key Observations :

  • Heterocyclic Additions : Oxazetidinyl () and benzazepine () groups enhance target specificity (e.g., enzyme inhibition).
  • Therapeutic vs. Industrial Use : While semagacestat and lopinavir are pharmaceuticals, other butanamides (e.g., N,N′-1,4-phenylenebis[3-oxo derivatives) are industrial intermediates for dyes .

Industrial and Non-Pharmaceutical Analogues

Compound Name Key Structural Features Synthesis Method Application Reference
N,N′-1,4-Phenylenebis[3-oxobutanamide] Aromatic bis-amide, ketone groups Coupling with diazotized amines Dye/pigment production
Butanamide, 2-[2-(2-aminophenyl)diazenyl]-N-1-naphthalenyl-3-oxo Diazenyl, naphthalenyl groups Azo coupling reactions Textile/plastic colorants

Key Observations :

  • Functional Groups : Azo (-N=N-) and aromatic moieties dominate industrial applications, whereas chiral centers and heterocycles define pharmaceuticals.

Properties

CAS No.

821801-01-8

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-[(1S)-2-oxocycloheptyl]butanamide

InChI

InChI=1S/C11H19NO2/c1-2-6-11(14)12-9-7-4-3-5-8-10(9)13/h9H,2-8H2,1H3,(H,12,14)/t9-/m0/s1

InChI Key

SCWVGSOLKATSDY-VIFPVBQESA-N

Isomeric SMILES

CCCC(=O)N[C@H]1CCCCCC1=O

Canonical SMILES

CCCC(=O)NC1CCCCCC1=O

Origin of Product

United States

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